molecular formula C19H18N4O4 B2813245 3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034504-07-7

3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2813245
CAS No.: 2034504-07-7
M. Wt: 366.377
InChI Key: LTBYNXBVRANZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic small molecule of significant interest in medicinal chemistry research, designed around a multifaceted molecular architecture. Its structure incorporates a 2,3-dihydrobenzo[b][1,4]dioxine moiety, a privileged scaffold in drug discovery known for its potential to interact with various biological targets. Scientific literature indicates that derivatives based on the 1,4-benzodioxine structure have been identified as potent and selective antagonists of the alpha2C-adrenergic receptor . This receptor is a key target in the central nervous system, and modulating its activity is a promising strategy for investigating novel therapeutic approaches for a range of conditions, including Parkinson's disease, depression, and schizophrenia . Consequently, this compound is a valuable candidate for research in neuropharmacology and the development of treatments for peripheric and central nervous system diseases. Furthermore, the 1,4-benzodioxine core has also been explored in other therapeutic areas. Recent studies have shown that 2,3-dihydrobenzo[b][1,4]dioxine carboxamide derivatives can act as effective inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme in DNA repair pathways . PARP1 inhibition is a well-validated anticancer strategy, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA mutations . The presence of the cyanopyrazine group in the molecule adds a key pharmacophore often associated with enzyme inhibition, enhancing its potential for use in oncology research, specifically in the study of synthetic lethality and chemopotentiation. This combination of structural features makes this compound a versatile chemical tool for researchers probing novel mechanisms in both neuroscience and oncology.

Properties

IUPAC Name

3-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c20-11-15-18(22-7-6-21-15)27-13-3-2-8-23(12-13)19(24)14-4-1-5-16-17(14)26-10-9-25-16/h1,4-7,13H,2-3,8-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBYNXBVRANZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C3C(=CC=C2)OCCO3)OC4=NC=CN=C4C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring linked to a pyrazine moiety and a dihydrobenzo[b][1,4]dioxine carbonyl group. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The structure indicates potential binding to specific receptors, possibly influencing signaling pathways related to inflammation and cancer.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, altering cellular functions and promoting therapeutic effects against diseases.

Biological Activities

Research indicates that derivatives of pyrazines and piperidines often exhibit significant biological activities, including:

  • Antitumor Activity : Compounds similar to this compound have shown inhibitory effects on various cancer cell lines. For instance, pyrazole derivatives have been documented to inhibit BRAF(V600E) and EGFR, which are critical in cancer progression .
  • Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines .

Antitumor Efficacy

A study examined the antitumor effects of a related compound in breast cancer models. The results indicated that the compound exhibited cytotoxicity against MCF-7 and MDA-MB-231 cell lines, with IC50 values significantly lower than standard chemotherapy agents . This suggests that the compound could serve as a lead for developing new anticancer drugs.

Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study found that certain compounds could reduce nitric oxide production in LPS-stimulated macrophages, highlighting their potential as anti-inflammatory agents . The structural similarity of these compounds to this compound suggests it may exhibit similar effects.

Data Summary

The following table summarizes key findings related to the biological activity of compounds structurally related to this compound:

Compound NameActivity TypeTargetIC50 (μM)Reference
Compound AAntitumorBRAF(V600E)12
Compound BAnti-inflammatoryNO production5.8
Compound CAntitumorEGFR0.88

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Functional Groups Biological Relevance Reference
Target Compound Pyrazine Carbonitrile, Piperidine-dioxane carbonyl Kinase inhibition (hypothetical)
3-((4-Chloro-...phenoxy)methyl)benzonitrile Benzene Carbonitrile, Dioxane-methylbenzyl Not reported
Fipronil Pyrazole Carbonitrile, Sulfinyl, Trifluoromethyl Insecticide
3-Oxo-5-(piperidin-1-yl)...carbonitrile Pyrazole Carbonitrile, Piperidine Not reported

Research Findings and Implications

  • Synthetic Challenges : Multi-step synthesis (e.g., ) may limit scalability compared to one-pot methods (–2).
  • Biological Potential: Carbonitrile and dioxane groups correlate with pesticidal () and CNS activity (piperidine in ), warranting further pharmacological studies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, and how are intermediates purified?

  • Methodology : Multi-step synthesis typically involves coupling the dihydrobenzo[b][1,4]dioxine-carbonyl moiety to the piperidin-3-yloxy intermediate, followed by reaction with pyrazine-2-carbonitrile. Key steps include:

  • Step 1 : Activation of the benzo[b][1,4]dioxine-5-carboxylic acid using carbodiimide coupling agents (e.g., EDC or DCC) to form an active ester.
  • Step 2 : Conjugation with piperidin-3-ol under anhydrous conditions (e.g., DMF or DCM) at 0–25°C for 12–24 hours .
  • Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate intermediates .

Q. How is the structure of this compound confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify piperidine ring substitution patterns, carbonyl peaks (~165–170 ppm), and pyrazine carbonitrile signals (~115 ppm for CN) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns consistent with the heterocyclic backbone .
  • HPLC : Purity ≥95% is validated using reverse-phase HPLC with UV detection at 254 nm .

Q. What key functional groups influence its reactivity, and how are they characterized?

  • Functional Groups :

  • Piperidine-3-yloxy linkage : Susceptible to nucleophilic substitution; reactivity assessed via reaction with thiols or amines under basic conditions .
  • Pyrazine carbonitrile : Participates in cycloaddition reactions (e.g., with azides) or acts as a hydrogen-bond acceptor; confirmed via IR spectroscopy (C≡N stretch ~2220 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction yields for the piperidine-carbonyl conjugation step be optimized?

  • Experimental Design :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus dichloromethane (DCM) to balance solubility and reaction kinetics .
  • Catalyst Use : Add 4-dimethylaminopyridine (DMAP) to enhance acyl transfer efficiency, reducing reaction time from 24 to 8 hours .
  • Temperature Gradients : Microwave-assisted synthesis at 50–80°C improves yield by 15–20% compared to conventional heating .

Q. What methodologies are used to evaluate its interaction with biological targets (e.g., kinases or GPCRs)?

  • In Vitro Assays :

  • Fluorescence Polarization : Measure binding affinity to recombinant kinases using fluorescently labeled ATP analogues .
  • Molecular Docking : Perform AutoDock Vina simulations to predict binding poses within kinase ATP-binding pockets, validated by mutagenesis studies (e.g., Kd_d values vs. computational ΔG) .
    • Data Interpretation : Conflicting binding data (e.g., IC50_{50} variability) may arise from assay conditions (e.g., Mg2+^{2+} concentration); replicate experiments under standardized buffers .

Q. How can computational tools (e.g., DFT or machine learning) guide its structural modification for enhanced activity?

  • Computational Workflow :

  • Quantum Chemical Calculations : Use Gaussian or ORCA to calculate electrostatic potential surfaces, identifying regions for substituent addition to improve target affinity .
  • Machine Learning (ML) : Train models on existing bioactivity data (e.g., ChEMBL) to predict ADMET properties and prioritize analogs with lower hepatotoxicity .

Q. How should researchers address contradictory data in biological activity studies?

  • Case Study : If cytotoxicity assays (e.g., MTT vs. LDH release) show discrepancies:

  • Troubleshooting : Validate cell viability protocols (e.g., cell line authentication, passage number consistency) .
  • Mechanistic Follow-Up : Use RNA-seq to identify off-target pathways (e.g., apoptosis vs. necrosis markers) .

Q. What degradation products form under accelerated stability conditions, and how are they analyzed?

  • Stability Testing :

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 4 weeks .
  • LC-MS/MS Analysis : Identify hydrolyzed products (e.g., free benzo[b][1,4]dioxine-carboxylic acid) or oxidative byproducts (e.g., pyrazine N-oxide) using a Q-TOF mass spectrometer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.